![molecular formula C24H31N5O B2662122 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine CAS No. 2097903-78-9](/img/structure/B2662122.png)
1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine is a useful research compound. Its molecular formula is C24H31N5O and its molecular weight is 405.546. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines are key structural motifs in aminergic G protein-coupled receptors. Research by Möller et al. (2017) showed that connecting a lipophilic moiety to the arylpiperazine core can increase binding affinity and fine-tune functional properties. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists. This discovery has implications for designing novel therapeutics with a focus on G protein-biased partial agonists, demonstrating potential in treating psychiatric disorders like schizophrenia (Möller et al., 2017).
Synthesis and Molecular Docking
Flefel et al. (2018) conducted a study on novel pyridine and fused pyridine derivatives. They synthesized a series of compounds and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase, a target protein. This study highlights the potential of these compounds in antimicrobial and antioxidant activities, suggesting their application in developing new therapeutics (Flefel et al., 2018).
Novel Antidepressant Metabolism
Research on Lu AA21004, a novel antidepressant, by Hvenegaard et al. (2012) revealed its metabolic pathways involving various cytochrome P450 enzymes. The study showed how the compound is metabolized into various products, such as a 4-hydroxy-phenyl metabolite and a benzylic alcohol. This insight is crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).
Anti-tubercular Agents
Srinivasarao et al. (2020) focused on creating anti-tubercular agents, synthesizing and evaluating novel compounds for their activity against Mycobacterium tuberculosis. Their study indicates the promise of these compounds as potent anti-tubercular agents, which is significant given the global challenge of tuberculosis (Srinivasarao et al., 2020).
α1-Adrenoceptor Antagonists
Research by Barbaro et al. (2002) on WB4101-related benzodioxanes, including the synthesis of compounds with a N-alkyl piperazine bearing a cyclic substituent, provided insights into their binding profile at α1- and α2-adrenoceptors. This study helps in understanding the structure-activity relationships for α1-adrenoceptor antagonists, which are important for treating conditions like hypertension (Barbaro et al., 2002).
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O/c30-24(29-15-13-27(14-16-29)18-19-5-2-1-3-6-19)20-9-11-28(12-10-20)23-17-21-7-4-8-22(21)25-26-23/h1-3,5-6,17,20H,4,7-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSCNPFLVSMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。